malbrancheamide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

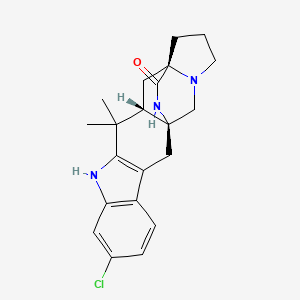

malbrancheamide B is a natural product found in Malbranchea aurantiaca with data available.

Aplicaciones Científicas De Investigación

Structural Characteristics

Malbrancheamide B is characterized by a bicyclo[2.2.2]diazaoctane core and contains a chlorinated indole moiety, which distinguishes it from other indole alkaloids. The compound exhibits a unique configuration at C12a within the bicyclic system, making it a subject of interest for structural and functional studies .

Biological Activities

Calmodulin Inhibition

One of the most notable applications of this compound is its role as a calmodulin antagonist. It inhibits the activity of calmodulin-dependent phosphodiesterase (PDE1), which is crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition suggests potential therapeutic applications in treating neurodegenerative diseases, cancer, and vascular disorders .

Pharmacological Potential

Due to its ability to modulate signaling pathways associated with cAMP and cGMP, this compound may serve as a lead compound for developing PDE1 inhibitors. Such inhibitors are scarce, and this compound's unique structure could provide new insights into drug design aimed at treating conditions linked to dysregulated phosphodiesterase activity .

Synthesis and Biosynthesis Studies

Recent studies have focused on elucidating the biosynthetic pathway of this compound. Research indicates that it arises from pre-malbrancheamide through specific chlorination events, highlighting the intricate biosynthetic mechanisms employed by M. aurantiaca . The total synthesis of this compound has been achieved through biomimetic approaches, confirming its structural integrity and providing insights into its synthetic accessibility .

Case Studies

- In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on calmodulin-dependent enzymes in vitro. These studies have paved the way for further exploration into its therapeutic applications in vivo .

- Biosynthetic Pathway Elucidation : Investigations into the biosynthesis of this compound have revealed that it involves complex enzymatic processes, including halogenation by flavin-dependent halogenases. Understanding these pathways not only sheds light on the compound's natural production but also informs synthetic strategies for generating analogs with enhanced biological properties .

Análisis De Reacciones Químicas

Intramolecular Hetero-Diels-Alder (IMDA) Reaction

The bicyclo[2.2.2]diazaoctane core of malbrancheamide B is synthesized via an intramolecular hetero-Diels-Alder reaction. This biomimetic strategy involves a 5-hydroxypyrazin-2(1H)-one intermediate (7a ), which undergoes cyclization under thermal conditions to form the bicyclic structure .

Key steps :

-

Precursor 12c (5-hydroxypyrazinone derivative) is heated to induce IMDA cyclization.

-

Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) yields this compound (2 ) in 74% yield .

Table 1: IMDA Reaction Conditions and Yields

| Starting Material | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 12c | This compound | Thermal cyclization, DIBAL-H reduction | 74% |

Regioselective Indole Chlorination

This compound features a single chlorine atom at the indole C-6 position (malbrancheamide numbering: C-9), contrary to the expected C-5 position in non-enzymatic halogenation .

Mechanistic Insights :

-

Biosynthetic pathway : A flavin-dependent halogenase selectively chlorinates the indole C-6 position in pre-malbrancheamide (9 ) .

-

Laboratory synthesis : Chlorination at C-6 was confirmed by synthesizing both 5-chloro- and 6-chloro-regioisomers. Only the 6-chloro derivative matched natural this compound in NMR and HRMS analyses .

Table 2: Chlorination Regioselectivity Comparison

| Process | Position Chlorinated | Selectivity Driver | Source |

|---|---|---|---|

| Biosynthesis | C-6 | Flavin-dependent halogenase | |

| Electrophilic (lab) | C-5 | Electron-rich aromatic position |

Isotopic Labeling Studies

Pre-malbrancheamide (17 ), doubly labeled with ¹³C at C-5 and C-14, was incorporated into this compound in Malbranchea aurantiaca cultures, confirming its role as a biosynthetic precursor .

Key findings :

-

Incorporation rate : 5.5% for intact doubly labeled material.

-

MS/MS analysis : Fragmentation patterns confirmed ¹³C retention at C-14 (loss of ¹³CO) and C-5 .

Table 3: Isotopic Labeling Data

| Labeled Position | MS/MS Fragment (m/z) | Observation | Source |

|---|---|---|---|

| C-14 | 343.22 | Loss of ¹³CO | |

| C-5 | Shift in ¹³C NMR | δ 112.5 ppm (labeled) vs 111.9 ppm |

Chemoselective Halogen Translocation

A bromination study on a this compound analog revealed halogen migration from C-5 to C-6 via a bromoindolenine intermediate (14 ), suggesting a potential non-enzymatic mechanism for regioselective halogenation .

Reaction sequence :

-

Treatment with N-bromosuccinimide (NBS) forms 14 .

-

Heating induces translocation to C-6, yielding 15 .

-

Reduction produces malbrancheamide C (16 ), structurally analogous to this compound .

Reductive Modifications

DIBAL-H reduction is critical for converting intermediates into this compound:

Propiedades

Fórmula molecular |

C21H24ClN3O |

|---|---|

Peso molecular |

369.9 g/mol |

Nombre IUPAC |

(1S,13S,15S)-7-chloro-12,12-dimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4(9),5,7-tetraen-22-one |

InChI |

InChI=1S/C21H24ClN3O/c1-19(2)16-10-21-6-3-7-25(21)11-20(16,24-18(21)26)9-14-13-5-4-12(22)8-15(13)23-17(14)19/h4-5,8,16,23H,3,6-7,9-11H2,1-2H3,(H,24,26)/t16-,20+,21-/m0/s1 |

Clave InChI |

DXPVAKSJZFQGSS-DQLDELGASA-N |

SMILES isomérico |

CC1([C@@H]2C[C@]34CCCN3C[C@@]2(CC5=C1NC6=C5C=CC(=C6)Cl)NC4=O)C |

SMILES canónico |

CC1(C2CC34CCCN3CC2(CC5=C1NC6=C5C=CC(=C6)Cl)NC4=O)C |

Sinónimos |

malbrancheamide B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.